PHTHALOCYANINE SILVER
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Overview
Description
Phthalocyanine silver is a coordination compound where a silver ion is centrally coordinated within the phthalocyanine macrocycle. Phthalocyanines are large, aromatic, macrocyclic compounds composed of four isoindole units linked by nitrogen atoms. These compounds are known for their intense blue-green color and have been extensively studied for their unique electronic, optical, and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phthalocyanine silver can be synthesized through the metalation of metal-free phthalocyanine with silver ions. One common method involves the reaction of metal-free phthalocyanine with silver nitrate in a suitable solvent under reflux conditions. The reaction typically proceeds as follows:
H2Pc+AgNO3→AgPc+2HNO3
where (\text{H}_2\text{Pc}) represents metal-free phthalocyanine and (\text{AgPc}) represents this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale metalation processes using high-purity phthalocyanine and silver salts. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Phthalocyanine silver undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silver oxide and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to metal-free phthalocyanine and elemental silver.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines, thiols, and halides under mild conditions.
Major Products: The major products of these reactions include various substituted phthalocyanine derivatives, oxidized phthalocyanines, and reduced forms of the compound .
Scientific Research Applications
Phthalocyanine silver has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: Employed in biological imaging and as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Investigated for its antimicrobial properties and potential use in antimicrobial coatings.
Industry: Utilized in the production of dyes, pigments, and electronic devices due to its unique optical and electronic properties
Mechanism of Action
The mechanism of action of phthalocyanine silver involves its ability to generate reactive oxygen species (ROS) upon exposure to light. These ROS can cause oxidative damage to cellular components, making this compound an effective photosensitizer in photodynamic therapy. The compound’s antimicrobial properties are attributed to the release of silver ions, which can disrupt bacterial cell membranes and interfere with cellular processes .
Comparison with Similar Compounds
Phthalocyanine silver is unique compared to other phthalocyanine derivatives due to the presence of the silver ion, which imparts distinct electronic and antimicrobial properties. Similar compounds include:
Phthalocyanine Copper: Known for its use in dyes and pigments.
Phthalocyanine Zinc: Used in photodynamic therapy and as a catalyst.
Phthalocyanine Iron: Employed in catalysis and electronic applications
Biological Activity
Phthalocyanine silver (AgPc) is an emerging compound in the field of nanotechnology and biomedicine, known for its diverse biological activities, including antimicrobial, antioxidant, and photodynamic properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Structure and Synthesis
Phthalocyanines are macrocyclic compounds similar to porphyrins, characterized by their stable structure and ability to coordinate with metals. Silver nanoparticles (AgNPs) can be conjugated with phthalocyanines to enhance their biological efficacy. The synthesis typically involves the reaction of silver salts with phthalocyanine derivatives, resulting in nanoconjugates that exhibit unique properties due to the synergistic effects of both components.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties, making it a promising candidate for treating infections caused by various pathogens. Research has shown that:
- Minimum Inhibitory Concentration (MIC) : The MIC values for AgPc nanoconjugates were found to be as low as 4 mg/L against Legionella pneumophila and Enterococcus hirae .
- Photodynamic Therapy (PDT) : AgPc demonstrates high efficacy in antimicrobial photodynamic therapy (APDT), where it generates reactive oxygen species (ROS) upon light activation, leading to bacterial cell death. For instance, a study reported a 97.6% inhibition rate of Staphylococcus aureus colonies in an in vivo model using PDT .
2. Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays:
- DPPH Radical Scavenging Assay : The highest antioxidant activity recorded was 97.47% for manganese phthalocyanine-silver nanoconjugates at a concentration of 200 mg/L . This indicates a strong capacity to neutralize free radicals, which is crucial in preventing oxidative stress-related diseases.
3. Cytotoxicity and Cell Viability
Studies have assessed the cytotoxic effects of AgPc on cancer cells:
- Cell Viability Assays : AgPc showed significant inhibition of cell growth in various cancer cell lines, indicating its potential as an anticancer agent. For example, tetraalkylhydroxy substituted zinc phthalocyanines were effective in photodynamically sensitizing cancer cells in vitro .
Case Study 1: Antimicrobial Efficacy Against MRSA
A study investigated the effectiveness of AgPc against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that treatment with AgPc led to a substantial reduction in bacterial colonies in infected wounds, showcasing its potential for wound healing applications.
Case Study 2: Photodynamic Therapy for Tumors
In another case study involving tumor models, AgPc demonstrated significant tumor regression when used as a photosensitizer during PDT. The mechanism involved vascular stasis induced by light activation, which disrupted the tumor's blood supply and led to cell death .
Data Tables
Biological Activity | Measurement Technique | Result |
---|---|---|
Antimicrobial Activity | MIC Assay | 4 mg/L against L. pneumophila |
Antioxidant Activity | DPPH Radical Scavenging | 97.47% at 200 mg/L |
Cytotoxicity | Cell Viability Assay | Significant inhibition in cancer cells |
Properties
CAS No. |
12376-32-8 |
---|---|
Molecular Formula |
C32H16Ag2N8 |
Molecular Weight |
728.272 |
InChI |
InChI=1S/C32H16N8.2Ag/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;/q-2;2*+1 |
InChI Key |
VVPFRLVUOBAIOY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Ag+].[Ag+] |
Origin of Product |
United States |
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